molecular formula C6H5FN2O B1323424 5-氟吡啶甲酰胺 CAS No. 499796-71-3

5-氟吡啶甲酰胺

货号 B1323424
CAS 编号: 499796-71-3
分子量: 140.11 g/mol
InChI 键: CWKOQDDWKWTOCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, particularly for the treatment of colorectal cancer. It is often administered in combination with folinic acid (FA), which has been shown to enhance the therapeutic effects of 5-FU by stabilizing the ternary complex that inhibits DNA synthesis, leading to increased cytotoxicity . The combination of 5-FU with FA has been demonstrated to improve response rates and survival in patients with metastatic colorectal carcinoma compared to 5-FU alone . Additionally, 5-FU has been explored in combination with other cytostatic drugs and modulators such as cisplatin and alpha-interferon for the treatment of various gastrointestinal cancers .

Synthesis Analysis

The synthesis of 5-FU involves the formation of a ternary complex comprising the drug, thymidylate synthase, and methylene tetrahydrofolate, which leads to the inhibition of DNA synthesis . The use of the pure (6S)-stereoisomer of folinic acid in high doses has been shown to potentiate the antitumor effect of 5-FU, suggesting that the stereoisomer plays a crucial role in the drug's efficacy . The development of liposomal nanoparticle formulations of 5-FU has also been explored to improve its pharmacokinetics and therapeutic effects .

Molecular Structure Analysis

The molecular structure of 5-FU allows it to be a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. The drug's effectiveness is further enhanced by folinic acid, which stabilizes the ternary complex formed with the enzyme and the fluoropyrimidine inhibitor . The (6S)-stereoisomer of folinic acid is specifically active in transforming into folate cofactors that potentiate the antitumor effects of 5-FU .

Chemical Reactions Analysis

5-FU undergoes metabolic activation to form fluorodeoxyuridine monophosphate (FdUMP), which then forms a stable ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate, leading to the inhibition of DNA synthesis . The biochemical modulation of 5-FU by folinic acid or other modulators like alpha-interferon has been studied extensively, with the aim of enhancing the drug's antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-FU, such as its small size and membrane permeability, have been manipulated to improve its retention within liposomal nanoparticles for better drug delivery . The pharmacokinetics of folinic acid, particularly the (6S)-stereoisomer, has been studied to optimize its use in combination with 5-FU, with findings showing rapid clearance from plasma and the potential for high-dose administration .

科学研究应用

Application in Melanoma Theranostics

  • Summary of the Application : 5-Fluoropicolinamide is used in the development of theranostic agents for melanoma, a type of skin cancer. Specifically, it’s used in the creation of radioiodinated fluoronicotinamide/fluoropicolinamide-benzamide derivatives .
  • Results or Outcomes : The study demonstrated the potential of using 131I-IFNABZA as a theranostic agent against melanoma. The 131I-IFNABZA-injected mice exhibited a higher tumor-to-muscle ratio than those administered with 131I-IFPABZA in planar γ-imaging and biodistribution studies .

Application in PET Imaging

  • Summary of the Application : 5-Fluoropicolinamide is used in the development of a radiotracer, N-(2-(diethylamino)-ethyl)-18 F-5-fluoropicolinamide (18 F-P3BZA), for Positron Emission Tomography (PET) imaging in melanoma patients .
  • Methods of Application or Experimental Procedures : The study involved the production of 18 F-P3BZA with a radiosynthesizer. Six healthy volunteers were injected with 18 F-P3BZA (211.7 ± 15.4 MBq) followed by serial whole-body PET/CT scans and blood tests to assess biodistribution, pharmacokinetic, and radiation dosimetry at 10 min, 1 h, 2 h, and 4 h after injection .
  • Results or Outcomes : The study found that 18 F-P3BZA demonstrated high binding selectivity and affinity in melanoma. The highest uptake of 18 F-P3BZA was in the liver with an SUV mean of 8.3 ± 1.0 at 10 min after injection. The resultant whole-body effective dose was 0.0193 mSv/MBq. The study concluded that 18 F-P3BZA is safe and compatible for clinical use .

Application in Melanoma Theranostics

  • Summary of the Application : 5-Fluoropicolinamide is used in the development of theranostic agents for melanoma, a type of skin cancer. Specifically, it’s used in the creation of radioiodinated fluoronicotinamide/fluoropicolinamide-benzamide derivatives .
  • Results or Outcomes : The study demonstrated the potential of using 131I-IFNABZA as a theranostic agent against melanoma. The 131I-IFNABZA-injected mice exhibited a higher tumor-to-muscle ratio than those administered with 131I-IFPABZA in planar γ-imaging and biodistribution studies .

安全和危害

The safety information available indicates that 5-Fluoropicolinamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands and other skin areas thoroughly after handling .

未来方向

A compound with a similar structure, 18F-P3BZA, has been studied for its potential use in PET imaging of melanoma . This suggests that 5-Fluoropicolinamide and similar compounds could have potential applications in medical imaging or other biomedical fields.

属性

IUPAC Name

5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKOQDDWKWTOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619828
Record name 5-Fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropicolinamide

CAS RN

499796-71-3
Record name 5-Fluoro-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499796-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Take up 2-bromo-5-fluoropyridine (0.750 g, 4.26 mmol) and CuCN (0.954 g, 10.7 mmol) in DMF (10.7 mL). Heat to reflux for 5 hours. Cool the reaction mixture to 100° C. Add a solution of FeCl36H2O (0.654 g) in 10% HCl solution (30 mL) and stir for 15.5 hours. Cool the reaction mixture to 80° C. and filter. Add 1.0 N NaOH until the reaction mixture becomes basic and extract with dichloromethane (3×200 mL). Wash the organic layer with brine (1×75 mL), dry over Na2SO4, filter and concentrate to give the title compound (0.186 g, 31.2%): TOF MS EI+ 140.0 (M)+, base peak EI+ 97.0 (M−CONH)+, HRMS calcd for C6H5N2OF 140.0386, found 140.0378, time 3.40 min; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), acetonitrile in water containing 0.01% concentrated HCl at 1.0 mL/min, 30-99% over 19 min], tR=7.5 min, 100% purity.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.954 g
Type
reactant
Reaction Step Two
Name
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
31.2%

Synthesis routes and methods II

Procedure details

Take up 5-Fluoropyridine-2-carboxylic acid (3.82 g, 27.1 mmol) in THF (67.7 mL). Add N-hydroxysuccinimide (3.43 g, 29.8 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.71 g, 29.8 mmol). Add DMF (15 mL) to dissolve the gum formed. Stir for 3 hours at room temperature before adding ammonium chloride (2.17 g, 40.6 mmol). Bubble in ammonia gas for five minutes. Seal the reaction vessel and stir the reaction mixture overnight before concentrating. Take the solid up in water (150 mL) and extract with ethyl acetate (4×225 mL). Dry the organic layer over Na2SO4, filter and concentrate. Purify by flash chromatography, eluting with 25% ethyl acetate, 1% (2.0 M NH3 in methanol) and 74% dichloromethane to give the title compound (3.06 g, 80.7%): TOF MS EI+ 140.0 (M)+, TOF MS EI+ 97.0 (M+B—CONH2), HRMS calcd for C6H5N2OF 140.0386, found 140.0394, time 3.4 min; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=7.1 min, 100% purity.
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
5.71 g
Type
reactant
Reaction Step Three
Quantity
2.17 g
Type
reactant
Reaction Step Four
Name
Quantity
67.7 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
80.7%

Synthesis routes and methods III

Procedure details

Take up 2-bromo-5-fluoropyridine (0.750 g, 4.26 mmol) and CuCN (0.954 g, 10.7 mmol) in DMF (10.7 mL). Heat to reflux for 5 hours. Cool the reaction mixture to 100° C. Add a solution of FeCl3.6H2O (0.654 g) in 10% HCl solution (30 mL) and stir for 15.5 hours. Cool the reaction mixture to 80° C. and filter. Add 1.0 N NaOH until the reaction mixture becomes basic and extract with dichloromethane (3×200 mL). Wash the organic layer with brine (1×75 mL), dry over Na2SO4, filter and concentrate to give the title compound (0.186 g, 31.2%): TOF MS EI+ 140.0 (M)+, base peak EI+ 97.0 (M-CONH)+, HRMS calcd for C6H5N2OF 140.0386 found 140.0378, time 3.40 min; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), acetonitrile in water containing 0.01% concentrated HCl at 1.0 mL/min, 30-99% over 19 min], tR=7.5 min, 100% purity.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.954 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3.6H2O
Quantity
0.654 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
10.7 mL
Type
reactant
Reaction Step Four
Yield
31.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoropicolinamide
Reactant of Route 2
Reactant of Route 2
5-Fluoropicolinamide
Reactant of Route 3
Reactant of Route 3
5-Fluoropicolinamide
Reactant of Route 4
5-Fluoropicolinamide
Reactant of Route 5
5-Fluoropicolinamide
Reactant of Route 6
5-Fluoropicolinamide

Citations

For This Compound
117
Citations
MT Burger, G Nishiguchi, W Han, J Lan, R Simmons… - 2015 - ACS Publications
Pan proviral insertion site of Moloney murine leukemia (PIM) 1, 2, and 3 kinase inhibitors have recently begun to be tested in humans to assess whether pan PIM kinase inhibition may …
Number of citations: 80 pubs.acs.org
YH Lo, TY Chang, CL Chen, MH Lin, HE Wang… - International Journal of …, 2021 - mdpi.com
Regarding the increased incidence and high mortality rate of malignant melanoma, practical early-detection methods are essential to improve patients’ clinical outcomes. In this study, …
Number of citations: 1 www.mdpi.com
GT Whiteker, RDJ Froese, KE Arndt… - … Process Research & …, 2019 - ACS Publications
… The concentrated residue of 4-amino-6-bromo-3-chloro-5-fluoropicolinamide (3) was diluted with methanol (600 mL). To this mixture was slowly added concentrated H 2 SO 4 (40 g), …
Number of citations: 4 pubs.acs.org
CC Chen, YY Chen, YH Lo, MH Lin, CH Chang… - International Journal of …, 2020 - mdpi.com
Malignant melanoma is the most harmful type of skin cancer and its incidence has increased in this past decade. Early diagnosis and treatment are urgently desired. In this study, we …
Number of citations: 7 www.mdpi.com
X Ma, Z Cheng - Melanoma: Methods and Protocols, 2021 - Springer
… The N-(2-(diethylamino)-ethyl)- 18 F-5-fluoropicolinamide ( 18 F-P3BZA) probe is one of the benzamide analogs and has been preliminarily tested for clinical diagnosis of melanoma in …
Number of citations: 2 link.springer.com
C Qin, K Cheng, K Chen, X Hu, Y Liu, X Lan, Y Zhang… - Scientific reports, 2013 - nature.com
… Melanin targeted N-(2-(diethylamino)ethyl)- 18 F-5-fluoropicolinamide was used as a PET reporter probe. In vivo PAI/MRI/PET imaging studies showed that MCF-7-TYR tumors …
Number of citations: 132 www.nature.com
F Kiessling - Radiology, 2014 - pubs.rsna.org
The article by Bu and colleagues ( 1 ) introduces N-[2-(diethylamino)ethyl]- 18 F-5-fluoropicolinamide ( 18 F-P3BZA) as a promising positron emission tomography (PET) radiotracer to …
Number of citations: 4 pubs.rsna.org
X Ma, S Wang, S Wang, D Liu, X Zhao… - Journal of Nuclear …, 2019 - Soc Nuclear Med
… We found that N-(2-(diethylamino)-ethyl)- 18 F-5-fluoropicolinamide ( 18 F-P3BZA) had high specificity and favorable pharmacokinetic properties for binding with melanin and …
Number of citations: 21 jnm.snmjournals.org
L Bu, X Ma, S Wang, S Wang, J Wang, Z Cheng - 2019 - Soc Nuclear Med
… We previously demonstrated that N-(2-(diethylamino)-ethyl)- 18 F-5-fluoropicolinamide ( 18 F-P3BZA) is a promising positron emission tomography (PET) probe for imaging melanin in …
Number of citations: 2 jnm.snmjournals.org
YJ Wu, J Guernon, R Rajamani, JH Toyn… - Bioorganic & medicinal …, 2016 - Elsevier
This Letter describes the synthesis and structure–activity relationships of a series of furo[2,3-d][1,3]thiazinamine BACE1 inhibitors. The co-crystal structure of a representative …
Number of citations: 15 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。